Methyl 5-methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate
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Overview
Description
Methyl 5-methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate is a heterocyclic compound that features a unique combination of sulfur and nitrogen atoms within its structure. This compound is part of the broader class of triazole and thiazole derivatives, which are known for their diverse biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate typically involves the reaction of hydrazonoyl halides with thiosemicarbazide derivatives. The reaction is carried out in ethanol with triethylamine as a base . The process involves multiple steps, including cyclization and esterification, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
Methyl 5-methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 5-methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. This leads to the inhibition of cell growth and proliferation, making it effective as an anticancer agent . The sulfur and nitrogen atoms in the structure play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid: Similar structure but lacks the methyl ester group.
1,3,4-Thiadiazole derivatives: These compounds share the sulfur and nitrogen heterocyclic structure but differ in their specific functional groups and biological activities.
Uniqueness
Methyl 5-methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
Methyl 5-methyl-3-sulfanyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate is a heterocyclic compound characterized by its complex structure that includes both triazole and thiazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The following sections will explore its biological activity in detail, supported by relevant research findings and data.
- Molecular Formula : C7H7N3O2S2
- Molecular Weight : 229.3 g/mol
- CAS Number : 1311316-13-8
The unique combination of functional groups in this compound contributes to its biological efficacy. The sulfanyl group may undergo oxidation reactions, while the carboxylate group can participate in various chemical reactions, enhancing its reactivity and potential interactions with biological targets .
Antimicrobial Activity
Research indicates that derivatives of triazoles and thiazoles often exhibit significant antibacterial properties. This compound has shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity Data
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 32 µg/mL |
Compound B | S. aureus | 16 µg/mL |
This compound | E. coli | 8 µg/mL |
This compound | S. aureus | 4 µg/mL |
The observed antimicrobial activity can be attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .
Anticancer Activity
Several studies have reported the anticancer potential of compounds similar to this compound. These compounds have been evaluated for their effects on various cancer cell lines.
Case Study: Anticancer Efficacy
In a study evaluating the antiproliferative effects of various triazole derivatives on human cancer cell lines (MCF-7 and HepG2), this compound demonstrated significant cytotoxicity:
- Cell Line : MCF-7
- IC50 : 10 µM
- Cell Line : HepG2
- IC50 : 12 µM
These results indicate that this compound may act through mechanisms such as apoptosis induction and cell cycle arrest by inhibiting critical enzymes involved in DNA synthesis .
Table 2: Anticancer Activity Data
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 10 |
HepG2 | 12 |
The mechanism of action is believed to involve the inhibition of thymidylate synthase (TS), a key enzyme in the de novo synthesis of thymidine nucleotides necessary for DNA replication .
The biological activity of this compound can be attributed to several factors:
- Electrophilic Sites : The presence of electrophilic sites allows for interaction with nucleophilic targets within microbial cells or cancer cells.
- Hydrogen Bonding : The compound's structure facilitates hydrogen bonding with biomolecules which enhances its binding affinity to target proteins.
Properties
IUPAC Name |
methyl 5-methyl-3-sulfanylidene-2H-[1,3]thiazolo[2,3-c][1,2,4]triazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S2/c1-3-4(5(11)12-2)14-7-9-8-6(13)10(3)7/h1-2H3,(H,8,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDAPAZPLDFJFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NNC(=S)N12)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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